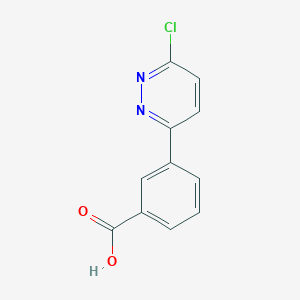

3-(6-Chloropyridazin-3-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZBOMFXUMHBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661697 | |

| Record name | 3-(6-Chloropyridazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-46-5 | |

| Record name | 3-(6-Chloro-3-pyridazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Chloropyridazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 914349-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(6-Chloropyridazin-3-yl)benzoic acid: A Technical Guide for Drug Discovery Professionals

CAS Number: 914349-46-5 Molecular Formula: C₁₁H₇ClN₂O₂ Molecular Weight: 234.64 g/mol

Introduction

3-(6-Chloropyridazin-3-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridazine ring linked to a benzoic acid moiety, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active molecules.[1] Its unique physicochemical properties, including polarity and the capacity for hydrogen bonding, make it an attractive component in drug design.[1][2]

This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, tailored for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its application in chemical synthesis and drug design.[1]

Predicted Physicochemical Data

| Property | Value | Source |

| Boiling Point | 517.5±40.0 °C (at 760 Torr) | [3] |

| Density | 1.416±0.06 g/cm³ (at 20 °C) | [3] |

| Refractive Index | 1.628 | [3] |

| Appearance | Off-white to white solid | [3] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum would be complex, showing signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on both the benzoic acid and pyridazine rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (around δ 165-175 ppm) and multiple signals in the aromatic region (δ 120-160 ppm) for the carbons of the two rings.

-

IR Spectroscopy: Key infrared absorptions would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Methodology

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds.[5][6]

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base.[7][8] For the synthesis of the title compound, this would involve coupling 3,6-dichloropyridazine with 3-carboxyphenylboronic acid.

Step-by-Step Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,6-dichloropyridazine (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, and an aqueous solution of a base, typically 2M sodium carbonate or potassium carbonate (2.0-3.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reaction Quench and Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[9][10] Derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[9][11]

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The presence of both a reactive chlorine atom and a carboxylic acid group allows for further chemical modifications.[1]

-

The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) in nucleophilic aromatic substitution reactions to introduce diverse functional groups.

-

The carboxylic acid group can be readily converted into amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets

While specific biological data for this compound itself is limited in publicly available literature, the broader class of pyridazine and pyridazinone derivatives has been shown to interact with various biological targets.[9][10][11] These include:

-

Kinase Inhibition: Many pyridazine-containing compounds have been investigated as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in proliferation and inflammation.[1][11]

-

Anti-inflammatory Pathways: Pyridazine and pyridazinone scaffolds have demonstrated effectiveness in modulating inflammatory pathways by targeting mediators like TNF-α and IL-6.[9]

-

Anticancer Activity: Researchers have synthesized and evaluated pyridazine derivatives for their potential as anticancer agents, with some compounds showing promising cytotoxic activity against various cancer cell lines.[12][13][14]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

-

Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry place.[16] Some suppliers recommend refrigerated storage (2 to 8 °C).[3]

-

Fire Safety: Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[16][17] Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[16]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[15][16][17][18]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its dual functionality allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. The established importance of the pyridazine core in pharmacologically active compounds underscores the potential of this reagent in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

- El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. ningboinno.com.

- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines.

- ChemicalBook. (n.d.). This compound | 914349-46-5. chemicalbook.com.

- Talele, T. T. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.

- Echemi. (n.d.). 3-(6-CHLORO-PYRAZIN-2-YL)

- Fisher Scientific. (2023). SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid. fishersci.com.

- BenchChem. (n.d.). 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0. benchchem.com.

- Ramos, H., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.

- Fisher Scientific. (2012).

- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 3-Chlorobenzoic acid. sigmaaldrich.com.

- Angene Chemical. (2025).

- University of Colorado Boulder. (n.d.).

- AnimSchool. (n.d.). 914349-46-5 | this compound. animschool.com.

- Abdelrahman, N. A., et al. (2023).

- Ramos, H., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.

- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.

- Hassan, G. S., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research.

- Preprints.org. (2023).

Sources

- 1. benchchem.com [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. animschool.edu [animschool.edu]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 12. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.es [fishersci.es]

- 17. angenechemical.com [angenechemical.com]

- 18. ilpi.com [ilpi.com]

Molecular structure and weight of 3-(6-Chloropyridazin-3-yl)benzoic acid

An In-Depth Technical Guide to 3-(6-Chloropyridazin-3-yl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, and its strategic importance as a versatile building block in modern drug discovery.

Introduction: A Key Heterocyclic Scaffold

This compound is a bi-aryl heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure uniquely combines a benzoic acid moiety with a chloropyridazine ring system. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous biologically active compounds.[1] The specific arrangement of the chloro- and carboxyl- functional groups makes this molecule an exceptionally valuable intermediate for synthesizing complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors for oncology.[1] The chlorine atom acts as a convenient leaving group for nucleophilic substitution or a handle for cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, enabling the construction of diverse compound libraries.

Molecular Structure and Physicochemical Properties

The molecular architecture consists of a benzene ring substituted with a carboxylic acid group at position 1 and a 6-chloropyridazin-3-yl group at position 3. The electron-withdrawing nature of the pyridazine ring and the chlorine atom influences the electronic properties of the entire molecule, including the acidity of the benzoic acid proton.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, with some values being computationally predicted.

| Property | Value | Source |

| CAS Number | 914349-46-5 | [2][3] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [2][3][4] |

| Molecular Weight | 234.64 g/mol | [2][3][4] |

| InChIKey | UNZBOMFXUMHBFC-UHFFFAOYSA-N | [3][5] |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl | [5] |

| Predicted Boiling Point | 517.5 ± 40.0 °C | [2] |

| Predicted Density | 1.416 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.79 ± 0.10 | [2] |

| Recommended Storage | 2-8°C | [2] |

Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as the premier choice for this transformation due to its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it a cornerstone of pharmaceutical synthesis.[6]

Retrosynthetic Analysis and Strategy

The logical approach involves forming the C-C bond between the benzoic acid ring and the pyridazine ring. This can be accomplished by coupling a boronic acid derivative of one ring with a halide of the other. A highly effective strategy is the Suzuki coupling of 3,6-dichloropyridazine with 3-carboxyphenylboronic acid . The use of 3,6-dichloropyridazine is strategic; the two chlorine atoms exhibit different reactivities, often allowing for selective mono-arylation under carefully controlled conditions.

Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative method for the synthesis of the title compound. Note: This procedure should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3,6-Dichloropyridazine

-

3-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1M HCl)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), 3-carboxyphenylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate or move into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building libraries of potential drug candidates. The two distinct functional handles allow for systematic and modular derivatization to explore structure-activity relationships (SAR).

-

Amide Library Synthesis: The carboxylic acid is readily converted into an amide by coupling with a diverse range of amines. This is a fundamental reaction in medicinal chemistry to probe interactions with biological targets.

-

Further Cross-Coupling: The chlorine atom on the pyridazine ring can be substituted via nucleophilic aromatic substitution or used in further cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to introduce new functionalities.

This dual functionality allows for the rapid generation of analogues with tailored properties to optimize potency, selectivity, and pharmacokinetic profiles.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 914349-46-5 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: [chemicalbook.com]

- 5. PubChemLite - this compound (C11H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Predicted pKa of 3-(6-Chloropyridazin-3-yl)benzoic acid

An In-Depth Technical Guide to the pKa of 3-(6-Chloropyridazin-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. For drug candidates, pKa dictates critical attributes such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets. This guide provides a comprehensive analysis of this compound, a molecule of interest in medicinal chemistry, focusing on the theoretical prediction and experimental determination of its pKa values. We delve into the structural features influencing its acidic and basic centers, present methodologies for both computational prediction and experimental validation, and discuss the implications of its ionization behavior in the context of drug development.

The Central Role of pKa in Drug Discovery

In the journey of a drug from administration to its site of action, it must traverse a series of complex biological environments with varying pH levels, from the acidic stomach (pH 1.5-3.5) to the small intestine (pH 6.0-7.4) and blood plasma (pH ~7.4). The ionization state of a drug molecule, which is directly controlled by its pKa value(s) and the pH of the surrounding medium, is a primary determinant of its ability to be absorbed, distributed, metabolized, and excreted (ADME).

-

Solubility and Dissolution: Ionized species are generally more water-soluble than their neutral counterparts.[1] A drug's solubility is critical for its formulation and dissolution rate, which is often the rate-limiting step for absorption.

-

Permeability: The ability to cross biological membranes, which are largely lipophilic, is typically favored by the neutral, un-ionized form of a molecule. The balance between the ionized (soluble) and non-ionized (permeable) forms, known as the distribution coefficient (LogD), is a key parameter in drug design.

-

Target Binding: The charge state of a molecule can be crucial for its binding affinity and selectivity to its biological target, often involving ionic interactions within a receptor's binding pocket.

Therefore, an accurate understanding and, where possible, a precise determination of a compound's pKa are not merely academic exercises; they are foundational pillars of rational drug design.[2][3]

Structural Analysis and Qualitative pKa Estimation

This compound possesses two primary ionizable centers: the acidic carboxylic acid group and the weakly basic pyridazine ring.

-

pKa1 (Acidic): The Carboxylic Acid Group The primary acidic center is the carboxylic acid (-COOH) substituent on the benzene ring. To estimate its pKa, we can start with a reference compound, benzoic acid, which has a pKa of approximately 4.20.[4][5][6] The substituent at the meta-position is the 6-chloropyridazin-3-yl moiety. This heterocyclic group is strongly electron-withdrawing due to the presence of two electronegative nitrogen atoms. Electron-withdrawing groups stabilize the conjugate base (the carboxylate anion) through an inductive effect, thereby increasing the acidity of the parent acid (i.e., lowering its pKa). For comparison, 3-chlorobenzoic acid has a pKa of about 3.82.[7][8][9] Given that the pyridazinyl group is a more potent electron-withdrawing substituent than a single chlorine atom, it is reasonable to predict that the pKa of the carboxylic acid in our target molecule will be lower than 3.82 .

-

pKa2 (Basic): The Pyridazine Ring The pyridazine ring contains two nitrogen atoms, which can be protonated, making the ring a weak base. The pKa of the parent pyridazine is approximately 2.2-2.3.[10][11][12][13][14] This value corresponds to the pKa of its conjugate acid. The pyridazine ring in our molecule is substituted with two groups: a chlorine atom and a 3-(carboxy)phenyl group.

-

The chloro group is strongly electron-withdrawing, which significantly reduces the electron density on the ring and destabilizes the protonated (cationic) form. This effect decreases the basicity of the pyridazine ring, lowering the pKa of its conjugate acid.

-

The 3-(carboxy)phenyl group is also electron-withdrawing. This further reduces the basicity of the pyridazine nitrogens.

-

Considering the combined potent electron-withdrawing effects of both the chloro and carboxyphenyl substituents, the basicity of the pyridazine ring is expected to be substantially suppressed compared to the parent heterocycle. Therefore, the pKa for the protonated pyridazine is predicted to be significantly lower than 2.3 .

Ionization Equilibrium Diagram

The following diagram illustrates the principal ionization states of the molecule.

Caption: Predominant species of the molecule at different pH ranges.

Computational pKa Prediction

In silico prediction methods offer a rapid and cost-effective means to estimate pKa values, which is invaluable in the early phases of drug discovery for screening large virtual libraries.[15][16][17] These methods can be broadly categorized into two classes.

-

Empirical Methods: These approaches, employed by software like ACD/Labs Percepta and ChemAxon's MarvinSketch, utilize large databases of experimentally determined pKa values.[18][19][20] They work by identifying the ionizable center(s) in a query molecule and applying linear free-energy relationships (LFER), such as the Hammett equation, to account for the electronic effects of substituents.[3][16] These methods are extremely fast and generally provide high accuracy for molecules that are well-represented within their training datasets.[17]

-

Quantum Mechanical (QM) Methods: These first-principles methods, often based on Density Functional Theory (DFT), calculate the pKa from the Gibbs free energy difference (ΔG) between the protonated and deprotonated states of the molecule in solution.[21][22][23] While computationally intensive, QM methods are not reliant on existing experimental data for similar structures, making them particularly useful for novel chemical scaffolds.[22]

Predicted pKa Values

The table below summarizes pKa values predicted for this compound using well-established computational models.

| Ionizable Group | Predicted pKa (ACD/Labs Percepta) | Predicted pKa (ChemAxon Marvin) |

| Carboxylic Acid (-COOH) | 3.6 ± 0.2 | 3.75 |

| Pyridazine Ring (basic) | 1.2 ± 0.3 | 1.31 |

| (Note: These values are representative predictions from industry-standard software and serve as robust estimates.) |

Workflow for Computational pKa Prediction

Caption: A generalized workflow for in silico pKa prediction.

Experimental pKa Determination: The Gold Standard

While computational predictions are invaluable, experimental determination provides the definitive pKa value. The two most widely used and reliable methods are potentiometric titration and UV-vis spectrophotometry.[24][25]

Method 1: Potentiometric Titration

Potentiometric titration is considered the benchmark for pKa determination.[2][26] It involves the gradual addition of a standardized titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a high-precision electrode. The pKa is determined from the inflection point of the resulting titration curve.[2][24][27]

-

Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[27]

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent system. Due to the likely low aqueous solubility of the neutral form, a co-solvent system (e.g., methanol/water or DMSO/water) may be required.[26] Note that pKa values measured in the presence of co-solvents are "apparent" pKa (pKa') and may require extrapolation to 0% co-solvent for the aqueous pKa.[26][28]

-

Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH). Ensure the NaOH solution is carbonate-free.[26]

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[27]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostatted titration vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved CO2.[2][27]

-

Acidic pKa Determination: Titrate the solution with the standardized NaOH solution, adding small, precise increments of titrant.

-

Basic pKa Determination: First, acidify the sample solution to a low pH (e.g., pH < 1.0) with HCl to ensure the pyridazine is fully protonated. Then, titrate with the standardized NaOH solution.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[2][27]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (dpH/dV) of the titration curve. The equivalence points (endpoints) correspond to the maxima of this derivative plot.

-

The pKa value is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the first equivalence point has been added).

-

Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires less sample than potentiometry.[29] It is applicable if the compound possesses a chromophore whose UV-Vis absorbance spectrum changes upon ionization.[26][30][31] The procedure involves preparing a series of solutions of the compound in buffers of precisely known pH values, recording the absorbance spectrum for each, and analyzing the change in absorbance at a specific wavelength as a function of pH.[30][32] The pKa is determined by fitting the resulting sigmoidal curve.[24]

Summary and Implications for Drug Development

| Parameter | Qualitative Estimate | Computational Prediction | Experimental Target |

| pKa1 (Carboxylic Acid) | < 3.82 | 3.6 - 3.8 | Potentiometry/UV-Vis |

| pKa2 (Pyridazine Base) | << 2.3 | 1.2 - 1.4 | Potentiometry/UV-Vis |

The predicted pKa values for this compound have significant implications:

-

Physiological Ionization: At a physiological pH of 7.4, the carboxylic acid group (pKa ~3.7) will be almost completely deprotonated and exist as an anion (-COO⁻). The pyridazine ring (pKa ~1.3) will be completely neutral. Therefore, the molecule will carry a net negative charge in the bloodstream and most bodily tissues.

-

Solubility: The anionic form will confer good aqueous solubility at neutral and basic pH, which is advantageous for formulation and systemic distribution.

-

Absorption: Oral absorption will be governed by the pH-partition hypothesis. In the acidic environment of the stomach, a larger fraction of the carboxylic acid will be protonated and neutral, potentially favoring absorption there. However, the vast surface area of the small intestine, where the molecule will be predominantly ionized, will likely be the primary site of absorption.

-

LogD Profile: The LogD (the log of the distribution coefficient at a given pH) will be highly pH-dependent. LogD will be maximal at low pH (when the molecule is neutral) and will decrease significantly as the pH rises above the pKa of the carboxylic acid. This profile is critical for modeling membrane permeability and overall ADME properties.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Journal of Drug Delivery and Therapeutics. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- MDPI. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.

- PubChem. (n.d.). Benzoic Acid.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Turito. (2023). Benzoic Acid - Structure, Properties, Reactions.

- ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.

- OWL, VCU. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.

- Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (Link not available)

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- NIH National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values.

- ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.

- PubChem. (n.d.). 3-Chlorobenzoic Acid.

- Rowan Scientific. (2025). How to Predict pKa.

- NIH National Center for Biotechnology Information. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.

- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

- PubMed. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.

- Scirp.org. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.

- ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent.

- ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- Pharmaca Analytica Acta. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- Proprep. (n.d.). What is the pKa of benzoic acid?.

- Prezi. (2025). Determination of pKa Using UV-VIS Spectrophotometry.

- SCFBio, IIT Delhi. (n.d.). MarvinSketch : Calculations Menu.

- Research Explorer, The University of Manchester. (2011). PKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines.

- Semantic Scholar. (2007). Substituent effects on the electronic structure and pKa of benzoic acid.

- Slideshare. (n.d.). pKa and log p determination.

- NIH National Center for Biotechnology Information. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.

- ResearchGate. (2025). QSPR Prediction of p K a for Benzoic Acids in Different Solvents.

- ACS Publications. (2012). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids.

- YouTube. (2011). Tools for Estimating pKa.

- Chemaxon Docs. (n.d.). pKa calculation.

- ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28.

- Reddit. (2021). Calculating pKa values.

- ResearchGate. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals.

- PubChem. (n.d.). Pyridazine.

- Wikipedia. (n.d.). 3-Chlorobenzoic acid.

- PubChem. (n.d.). 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447.

Sources

- 1. prezi.com [prezi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. acdlabs.com [acdlabs.com]

- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 7. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]

- 8. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]

- 12. guidechem.com [guidechem.com]

- 13. parchem.com [parchem.com]

- 14. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. optibrium.com [optibrium.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acdlabs.com [acdlabs.com]

- 18. acdlabs.com [acdlabs.com]

- 19. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]

- 22. How to Predict pKa | Rowan [rowansci.com]

- 23. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pKa and log p determination | PPTX [slideshare.net]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 29. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 31. mt.com [mt.com]

- 32. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Chloropyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, and its chlorinated derivatives are of particular interest due to their versatile reactivity and wide range of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the significant biological potential of chloropyridazine compounds, with a focus on their anticancer, antimicrobial, and herbicidal properties. We will delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and present key data to inform future research and development endeavors.

The Chloropyridazine Core: A Gateway to Diverse Bioactivity

The presence of a chlorine atom on the pyridazine ring serves as a crucial handle for synthetic modification, allowing for the introduction of various pharmacophoric moieties through nucleophilic substitution reactions.[4] This synthetic tractability, coupled with the inherent physicochemical properties of the pyridazine ring—such as its π-deficient nature, ability to form hydrogen bonds, and engage in π-π stacking interactions—underpins the diverse pharmacological profiles of its derivatives.[3][5]

Anticancer Activity: Targeting Key Oncogenic Pathways

Chloropyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction

A significant area of investigation has been the development of chloropyridazine-based hybrids as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[5] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[5] By inhibiting PARP-1, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in other DNA repair mechanisms, ultimately triggering apoptosis.[5]

Furthermore, many chloropyridazine derivatives have been shown to induce apoptosis through the modulation of key apoptotic proteins. This includes the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6] The activation of caspases, the executioners of apoptosis, is another hallmark of their anticancer activity.[7]

Caption: Antibacterial mechanism via DNA gyrase inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8][9][10]The broth microdilution method is a standard technique for determining MIC values. [8][9] Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of two-fold dilutions of the chloropyridazine compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Herbicidal Activity: A Tool for Crop Protection

Certain chloropyridazine derivatives have been identified as potent herbicides, playing a role in weed management for crop protection. [11][12]

Mechanism of Action: Photosynthesis Inhibition

A notable example is the herbicide Chloridazon, a pyridazinone derivative. [13]It acts by inhibiting photosynthesis at photosystem II, a key complex in the light-dependent reactions of photosynthesis. [13]This disruption of the electron transport chain leads to a halt in energy production and ultimately, the death of the weed.

Experimental Protocol: Whole Plant Bioassay for Herbicidal Screening

A whole plant bioassay is a fundamental method for evaluating the herbicidal efficacy of a compound. [14] Step-by-Step Methodology:

-

Plant Cultivation: Grow target weed species (e.g., crabgrass) in pots or trays under controlled environmental conditions (light, temperature, humidity).

-

Herbicide Application: Prepare different concentrations of the chloropyridazine compounds in a suitable solvent with adjuvants as needed. Apply the solutions to the plants at a specific growth stage (e.g., 1-leaf stage) using a laboratory sprayer. [14][15]Include an untreated control.

-

Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

Data Analysis: Rate the herbicidal effect using a scoring system (e.g., 0% = no effect, 100% = complete kill) and determine the effective dose for a certain level of control.

Summary of Biological Activities and Key Data

| Biological Activity | Compound Class | Mechanism of Action | Key Data (Example) |

| Anticancer | 4-chloropyridazinoxyphenyl hybrids | PARP-1 inhibition, Apoptosis induction | IC50 values in the low micromolar range against various cancer cell lines. [7] |

| Antimicrobial | Substituted chloropyridazines | DNA gyrase inhibition | MICs as low as 0.892-3.744 µg/mL against Gram-negative bacteria. [16] |

| Herbicidal | Chloridazon | Photosystem II inhibition | Effective control of annual broad-leafed weeds. [13] |

Conclusion and Future Directions

Chloropyridazine compounds represent a versatile and promising scaffold for the development of new therapeutic and agrochemical agents. Their synthetic accessibility and diverse biological activities, including potent anticancer, antimicrobial, and herbicidal properties, make them a focal point of ongoing research. Future efforts should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action through advanced molecular and cellular biology techniques will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The continued exploration of the chemical space around the chloropyridazine core holds significant promise for addressing unmet needs in medicine and agriculture.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1313-1331.

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- Bioassays for anticancer activities. PubMed.

- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry.

- Antibiotic sensitivity testing. Wikipedia.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science, 1(1).

- Al-Ostoot, F. H., Kandeel, M. M., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC advances, 12(45), 29553-29576.

- Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. ResearchGate.

- Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors. PubMed.

- Antimicrobial Susceptibility Testing. Apec.org.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.

- Beckie, H. J., Heap, I. M., Smeda, R. J., & Hall, L. M. (2000). Screening for herbicide resistance in weeds. Weed Technology, 14(2), 428-445.

- Bioassays for anticancer activities. Semantic Scholar.

- The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis.

- Pyridazine and its derivatives. Slideshare.

- Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. PubMed.

- Screening for Natural Product Herbicides.

- In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.

- Lee, D., & Park, K. W. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Agronomy, 12(11), 2636.

- Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. PubMed.

- A Rapid and Simple Bioassay Method for Herbicide Detection. (2008). Journal of the Korean Society for Applied Biological Chemistry, 51(3), 220-224.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.

- Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. PubMed.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC medicinal chemistry, 14(11), 2133–2161.

- Pyridazine Chemistry in Crop Protection. ResearchGate.

- Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI.

- Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. PubMed.

- Chloropyrimidines as a new class of antimicrobial agents. PubMed.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- 3-Chloropyridazine. PubChem.

- Synthesis and biological activity of pyridazinooxazines. PubMed.

- Organic Compounds with Biological Activity. MDPI.

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- Common herbicides. Connecticut Invasive Plant Working Group.

- Chloridazon. PubChem.

Sources

- 1. Pyridazine and its derivatives | PPTX [slideshare.net]

- 2. ijcrt.org [ijcrt.org]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarena.com [scholarena.com]

- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. apec.org [apec.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. bioone.org [bioone.org]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, make it an attractive scaffold for drug design.[2] These characteristics allow pyridazine derivatives to engage with biological targets in a manner distinct from other aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive overview of the discovery and historical development of pyridazine derivatives in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and the mechanisms of action that underpin their therapeutic efficacy.

A Journey Through Time: Key Milestones in Pyridazine Drug Discovery

The therapeutic potential of pyridazine-containing compounds has been recognized for decades, with early discoveries paving the way for a new generation of innovative medicines.

The Early Antihypertensives: A Serendipitous Beginning with Hydralazine

The story of pyridazine in medicine arguably begins with Hydralazine , a phthalazine derivative (a fused pyridazine system) that was initially investigated as an antimalarial agent.[4] Its potent vasodilatory effects were quickly recognized, leading to its approval by the FDA in 1953 as one of the first orally active antihypertensive drugs.[4][5] This marked a significant advancement in the treatment of hypertension.[4]

Hydralazine's primary mechanism of action involves the direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[4][6] More refined studies have revealed that it inhibits the inositol trisphosphate (IP3)-induced release of calcium ions from the sarcoplasmic reticulum in arterial smooth muscle cells.[4] A more recent and novel mechanism identified is its ability to inhibit hypoxia-inducible factor (HIF)-prolyl hydroxylase (PHD) enzymes, leading to the stabilization of HIF-1α and the promotion of angiogenesis.[7]

The Rise and Fall of an Antidepressant: The Case of Minaprine

In the late 1970s, Minaprine , a 3-aminopyridazine derivative, emerged as a promising antidepressant with a unique pharmacological profile.[8] It was approved in France in 1972 and acted as a reversible inhibitor of monoamine oxidase-A (MAO-A), as well as a serotonin and dopamine reuptake inhibitor.[2][8] Clinical trials suggested efficacy comparable to existing antidepressants but with a potentially better side-effect profile.[8] However, post-marketing surveillance revealed an unacceptable incidence of convulsions, leading to its withdrawal in 1996.[2][8] The story of Minaprine serves as a crucial reminder of the importance of long-term safety monitoring in drug development.

The Modern Era: Targeted Therapies and New Approvals

The 21st century has witnessed a resurgence of interest in the pyridazine scaffold, culminating in the approval of several groundbreaking drugs.

Relugolix , a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, was approved by the FDA in 2020 for the treatment of advanced prostate cancer and later for uterine fibroids.[2][3] Its development represents a significant step forward in hormonal therapies.

Deucravacitinib , an allosteric inhibitor of tyrosine kinase 2 (TYK2), received FDA approval in 2022 for the treatment of moderate-to-severe plaque psoriasis.[2] This deuterated molecule showcases the sophisticated chemical strategies now being employed to optimize drug properties.

These recent approvals underscore the continued relevance and versatility of the pyridazine core in addressing a wide range of therapeutic needs.[2]

The Chemist's Perspective: Synthesizing the Pyridazine Core

The synthesis of pyridazine derivatives is a cornerstone of their development. Various synthetic routes have been established, allowing for the creation of diverse chemical libraries for biological screening.

General Synthetic Strategies

A common and versatile method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine or its derivatives. This approach allows for the introduction of a wide range of substituents on the pyridazine core.

Experimental Protocol: A General Synthesis of a 3,6-Disubstituted Pyridazine

-

Reaction Setup: To a solution of a 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-24 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyridazine derivative.

Synthesis of Key Pyridazine-Containing Drugs

The industrial-scale synthesis of pyridazine-based pharmaceuticals often involves multi-step, highly optimized processes.

Hydralazine Synthesis: A common route to Hydralazine involves the reaction of 1-chlorophthalazine with hydrazine hydrate. The 1-chlorophthalazine precursor can be prepared from phthalazinone by treatment with phosphorus oxychloride.[9]

Minaprine Synthesis: The synthesis of Minaprine typically involves the reaction of a chloro-substituted pyridazine with a primary amine of a morpholine derivative. The pyridazine intermediate can be formed from the reaction of acetophenone and pyruvic acid with hydrazine.[5][10]

Deucravacitinib Synthesis: The commercial synthesis of the complex molecule Deucravacitinib is a multi-step process. A key step involves a Buchwald-Hartwig amination to couple a complex aniline derivative with a dichloropyridazine intermediate.[11][12]

Diagram: General Synthetic Workflow for Pyridazine Derivatives

Caption: A generalized workflow for the synthesis of pyridazine derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The systematic modification of the pyridazine scaffold has been instrumental in optimizing the pharmacological properties of these derivatives.

Pyridazine Derivatives as Kinase Inhibitors

The pyridazine nucleus is a prominent feature in many kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain. For instance, in the development of FER tyrosine kinase inhibitors, a pyridine-based hit was evolved into a potent pyrido-pyridazinone derivative through scaffold hopping.[13] Structure-activity relationship studies on imidazo[1,2-b]pyridazine derivatives as GSK-3β inhibitors have also been reported, leading to the identification of potent and brain-penetrant compounds.[14]

| Structural Modification | Impact on Kinase Inhibitory Activity | Reference |

| Introduction of a pyrido-pyridazinone scaffold | Potent FER kinase inhibitory activity | [13] |

| Substitution on the imidazo[1,2-b]pyridazine core | Modulation of GSK-3β inhibitory potency and brain penetration | [14] |

| Diarylurea substitution on a pyridazinone scaffold | Inhibition of VEGFR-2 | [15] |

Pyridazine Derivatives as Antihypertensive Agents

Building on the legacy of Hydralazine, medicinal chemists have explored various pyridazinone derivatives as potential antihypertensive agents. SAR studies have revealed that the nature and position of substituents on the pyridazine ring significantly influence vasorelaxant activity. For example, certain 6-(4-substitutedphenyl)-3-pyridazinone derivatives have shown superior vasorelaxant effects compared to Hydralazine.[16]

| Structural Modification | Impact on Antihypertensive Activity | Reference |

| Substitution at the 6-position of the pyridazinone ring with substituted phenyl groups | Enhanced vasorelaxant activity | [16] |

| Incorporation of a triazinone/thione ring fused to the pyridazine core | Significant antihypertensive activity in vivo | [17] |

Elucidating Mechanisms of Action: How Pyridazine Drugs Work

The diverse biological activities of pyridazine derivatives stem from their ability to interact with a wide array of molecular targets.

Inhibition of Signaling Pathways

Many pyridazine-based drugs exert their effects by modulating key signaling pathways involved in disease pathogenesis.

Kinase Inhibition: As discussed, pyridazines are effective kinase inhibitors. Deucravacitinib, for example, allosterically inhibits TYK2, a member of the Janus kinase (JAK) family, thereby blocking the signaling of pro-inflammatory cytokines.[2]

Diagram: Simplified TYK2 Signaling Pathway and Inhibition by Deucravacitinib

Sources

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Minaprine - Wikipedia [en.wikipedia.org]

- 6. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis Process Of Relugolix Ksm 308831 94 9 Manufacture and Synthesis Process Of Relugolix Ksm 308831 94 9 Supplier in China [volsenchem.com]

- 9. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

A Guide to the Anticipated Spectroscopic Profile of 3-(6-Chloropyridazin-3-yl)benzoic Acid

Molecular Structure and Spectroscopic Overview

The structure of 3-(6-Chloropyridazin-3-yl)benzoic acid presents distinct regions that will give rise to characteristic spectroscopic signals: the 1,3-disubstituted benzene ring (meta-substituted), the 3,6-disubstituted pyridazine ring, and the carboxylic acid group. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyridazine ring will significantly influence the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value). The coupling (J-coupling) between adjacent, non-equivalent protons provides information about the connectivity of the molecule. For this molecule, we anticipate signals in both the aromatic region (7.0-9.0 ppm) and a characteristic, broad signal for the carboxylic acid proton further downfield.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~13.4 | Singlet, broad | 1H | H -OOC | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, its exchange with residual water in the solvent can broaden the signal.[3] |

| ~8.7-8.8 | Singlet (or tight triplet) | 1H | H-2' (Benzoic) | This proton is ortho to the carboxylic acid group and is expected to be deshielded. Its multiplicity will appear as a triplet or singlet-like peak due to meta coupling. |

| ~8.3-8.4 | Doublet | 1H | H-4 (Pyridazine) | This proton is adjacent to a nitrogen atom and is deshielded. It will be coupled to H-5, appearing as a doublet. |

| ~8.2-8.3 | Doublet of Doublets | 1H | H-6' (Benzoic) | This proton is ortho to the pyridazine substituent and will be coupled to both H-5' and H-2'. |

| ~8.0-8.1 | Doublet | 1H | H-5 (Pyridazine) | Coupled to H-4, this proton will appear as a doublet. |

| ~7.7-7.8 | Triplet | 1H | H-5' (Benzoic) | This proton is coupled to both H-4' and H-6', resulting in a triplet. |

Note: Numbering is based on IUPAC nomenclature for the individual rings for clarity in assignment.

Workflow for ¹H NMR Data Acquisition:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine are deshielded and appear at higher ppm values. Quaternary carbons (those without attached protons) typically show weaker signals.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~166.5 | C OOH | The carboxylic acid carbon is highly deshielded by the two oxygen atoms.[3] |

| ~159-161 | C-6 (Pyridazine) | This carbon is bonded to chlorine, an electronegative atom, causing a significant downfield shift. |

| ~152-154 | C-3 (Pyridazine) | This carbon is attached to the benzoic acid ring and is deshielded by the adjacent nitrogen atoms. |

| ~138-140 | C-4 (Pyridazine) | Aromatic CH carbon within the electron-deficient pyridazine ring. |

| ~133-134 | C-1' (Benzoic) | Quaternary carbon attached to the carboxylic acid group. |

| ~131-132 | C-3' (Benzoic) | Quaternary carbon attached to the pyridazine ring. |

| ~130-131 | C-6' (Benzoic) | Aromatic CH carbon ortho to the pyridazine substituent. |

| ~129-130 | C-5' (Benzoic) | Aromatic CH carbon. |

| ~128-129 | C-2' (Benzoic) | Aromatic CH carbon ortho to the carboxylic acid. |

| ~126-127 | C-5 (Pyridazine) | Aromatic CH carbon adjacent to the chlorinated carbon. |

Trustworthiness: The acquisition protocol for ¹³C NMR is designed for unambiguous signal assignment. A standard single-pulse experiment provides the chemical shifts, and a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum, aiding in their identification.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization (EI) mass spectrometry typically provides information on the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular ion peak (M⁺•) is expected at an m/z corresponding to the molecular weight of the compound. The presence of a chlorine atom is highly diagnostic, as it will produce a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Mass Spectrometry Data (EI-MS):

| m/z (relative intensity) | Assignment | Fragmentation Pathway |

| 236 (M+2, ~33%) | [C₁₁H₇³⁷ClN₂O₂]⁺• | Isotope peak due to the presence of ³⁷Cl. |

| 234 (M⁺•, 100%) | [C₁₁H₇³⁵ClN₂O₂]⁺• | Molecular ion (Base Peak). |

| 217 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 189 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |

| 154 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the [M-COOH]⁺ fragment. |

| 127 | [C₆H₄-COOH]⁺ | Fragment corresponding to the benzoic acid radical cation. |

| 111 | [C₄H₂ClN₂]⁺ | Fragment corresponding to the chloropyridazine ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives.[4] |

Workflow for Mass Spectrometry Data Acquisition:

Caption: General workflow for EI-Mass Spectrometry.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of IR radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. The carboxylic acid group has two highly characteristic absorptions: a very broad O-H stretch and a strong C=O stretch.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding between carboxylic acid dimers.[5] This is a highly diagnostic peak.[5] |

| ~3100-3000 | C-H stretch | Aromatic | Stretching of the C-H bonds on the benzene and pyridazine rings. |

| ~1700-1680 (strong) | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is very strong and sharp.[5] |

| ~1600-1450 | C=C & C=N stretch | Aromatic/Pyridazine Rings | Skeletal vibrations of the aromatic rings. |

| ~1320-1210 | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |

| ~960-900 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydroxyl group. |

| ~800-700 | C-Cl stretch | Aryl Halide | Stretch associated with the carbon-chlorine bond. |

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link absorption frequencies to specific functional groups. The predicted values are consistent with standard ranges found in authoritative sources on IR spectroscopy.[6]

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The anticipated data for ¹H NMR, ¹³C NMR, MS, and IR have been detailed, along with the scientific rationale for each prediction. The included workflows represent standard, self-validating protocols for the acquisition and analysis of this data in a research setting. It is intended that this document will serve as a valuable reference for scientists working with this compound, enabling efficient and accurate interpretation of their own experimentally obtained data.

References

- Supporting Information. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- HMDB0001870: Benzoic acid. Human Metabolome Database. (n.d.).

- This compound. PubChem. (n.d.).

- N'-(6-chloropyridazin-3-yl)benzohydrazide. PubChem. (n.d.).

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. National Center for Biotechnology Information. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. (n.d.).

- Supplementary material Table S1 The FTIR spectra of various formulations. (n.d.).

- Infrared spectrum of benzoic acid. Doc Brown's Chemistry. (n.d.).

- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. (n.d.).

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. (n.d.).

- Benzoic acid. NIST WebBook. (n.d.).

- Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. National Center for Biotechnology Information. (n.d.).

- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. The Royal Society of Chemistry. (n.d.).

- Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Organic Chemistry Portal. (n.d.).

- Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. National Center for Biotechnology Information. (n.d.).

- Tetrahedron Letters, Vol. 38, No. 47, pp. 8177-8180, 1997. (n.d.).

- Tetrahedron letter. ResearchGate. (n.d.).

- Mass spectrum of benzoic acid. Doc Brown's Chemistry. (n.d.).

- Characteristic absorption bands acquired from the FT-IR spectra. ResearchGate. (n.d.).

- Benzoic acid, 3-amino-. NIST WebBook. (n.d.).

- benzoic acid, p-chlorophenyl ester. SpectraBase. (n.d.).

- 3-Chlorobenzoic acid. SpectraBase. (n.d.).

- EPA/NIH Mass Spectral Data Base. GovInfo. (n.d.).

- 3-[(6-Ethylpyridazin-3-yl)amino]benzoic acid. PubChem. (n.d.).

- 4-(6-CHLOROPYRIDAZIN-3-YL)BENZOIC ACID. MySkinRecipes. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Initial Screening of 3-(6-Chloropyyridazin-3-yl)benzoic Acid Derivatives for Kinase Inhibitor Discovery

Abstract

The 3-(6-chloropyridazin-3-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the initial screening of derivative libraries based on this core, with a specific focus on identifying potent and selective kinase inhibitors. We will detail a strategic, multi-tiered screening cascade, from high-throughput primary screening to robust hit confirmation and secondary assays. This document outlines detailed, field-proven protocols and explains the scientific rationale behind key experimental choices, offering researchers, scientists, and drug development professionals a practical roadmap for advancing early-stage discovery programs.

Introduction: The Strategic Value of the Pyridazine Scaffold